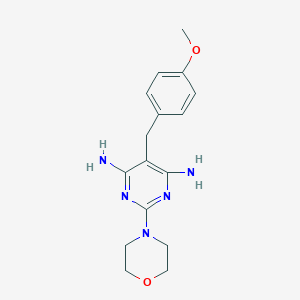
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine, also known as PD173074, is a potent and selective inhibitor of fibroblast growth factor receptor (FGFR) tyrosine kinase. It has been widely used in scientific research to study the role of FGFR in various physiological and pathological processes.
Mécanisme D'action
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine selectively inhibits FGFR tyrosine kinase activity by binding to the ATP-binding site of the receptor. This prevents the phosphorylation of downstream signaling molecules, such as ERK and AKT, which are involved in cell growth and survival. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be highly selective for FGFR over other receptor tyrosine kinases, such as epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).
Biochemical and Physiological Effects
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to have potent anti-tumor activity in vitro and in vivo. It inhibits the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth and metastasis. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing by promoting the migration and proliferation of skin cells.
Avantages Et Limitations Des Expériences En Laboratoire
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is a highly selective inhibitor of FGFR tyrosine kinase activity, which makes it a valuable tool for studying the role of FGFR in various physiological and pathological processes. However, it has some limitations for lab experiments. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has a relatively short half-life, which makes it difficult to maintain a stable concentration over time. In addition, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are many future directions for the use of 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine in scientific research. One area of interest is the role of FGFR in the development and progression of various types of cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to be effective in inhibiting the growth and survival of cancer cells that are dependent on FGFR signaling, and further research is needed to explore its potential as a cancer therapy. Another area of interest is the role of FGFR in wound healing and tissue regeneration. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been shown to promote wound healing, and further research is needed to explore its potential for tissue engineering and regenerative medicine. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine may have potential as a tool for studying the role of FGFR in embryonic development and angiogenesis.
Méthodes De Synthèse
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine can be synthesized using a multi-step process starting from commercially available starting materials. The first step involves the synthesis of 4-morpholin-4-ylphenol from 4-hydroxybenzaldehyde and morpholine. The second step involves the synthesis of 6-amino-4-pyrimidinol from 2,4-dichloro-5-methoxy-pyrimidine and ammonia. Finally, 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine is synthesized by reacting 6-amino-4-pyrimidinol with 4-morpholin-4-ylphenol in the presence of triethylamine and 1,3-dichloro-5,5-dimethylhydantoin.
Applications De Recherche Scientifique
6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has been extensively used in scientific research to study the role of FGFR in various physiological and pathological processes. It has been shown to inhibit the growth and survival of cancer cells that are dependent on FGFR signaling, such as multiple myeloma and lung cancer. 6-Amino-5-(4-methoxybenzyl)-2-(4-morpholinyl)-4-pyrimidinylamine has also been used to study the role of FGFR in embryonic development, angiogenesis, and wound healing.
Propriétés
Formule moléculaire |
C16H21N5O2 |
|---|---|
Poids moléculaire |
315.37 g/mol |
Nom IUPAC |
5-[(4-methoxyphenyl)methyl]-2-morpholin-4-ylpyrimidine-4,6-diamine |
InChI |
InChI=1S/C16H21N5O2/c1-22-12-4-2-11(3-5-12)10-13-14(17)19-16(20-15(13)18)21-6-8-23-9-7-21/h2-5H,6-10H2,1H3,(H4,17,18,19,20) |
Clé InChI |
UZLDQNQSANTKCW-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
SMILES canonique |
COC1=CC=C(C=C1)CC2=C(N=C(N=C2N)N3CCOCC3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



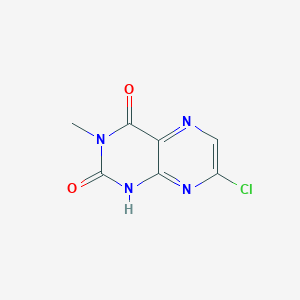

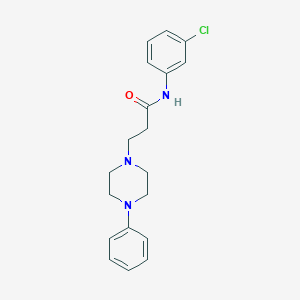
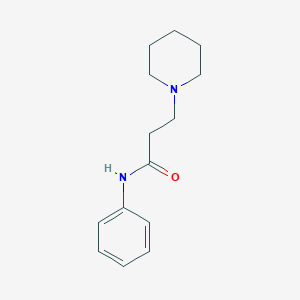
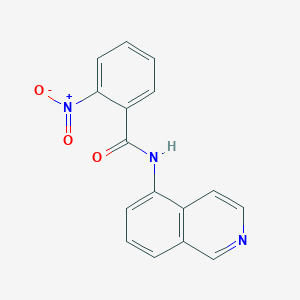
![2-[6-(4-Chlorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-3-(4-methoxyphenyl)acrylonitrile](/img/structure/B246449.png)

![6-(2,5-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246467.png)
![2-(4-benzylpiperazin-1-yl)-7-phenyl-8H-pyrimido[4,5-d]pyrimidin-5-one](/img/structure/B246472.png)
![3-methylsulfonyl-1-phenyl-6-(3,4,5-trimethoxyphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B246473.png)
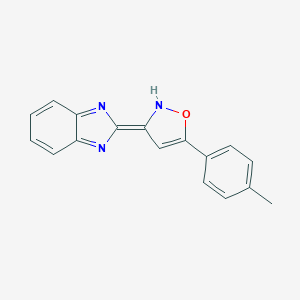
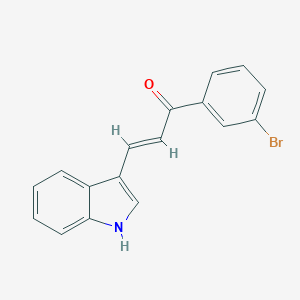
![N-(3,4-dichlorobenzyl)-N-[5-methyl-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amine](/img/structure/B246492.png)
